molecular formula C11H15FN2 B2978023 3-Fluoro-2-(piperidin-1-yl)aniline CAS No. 1233951-80-8

3-Fluoro-2-(piperidin-1-yl)aniline

Cat. No.: B2978023
CAS No.: 1233951-80-8
M. Wt: 194.253
InChI Key: ZFDAQBXZJUXHTO-UHFFFAOYSA-N
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Description

“3-Fluoro-2-(piperidin-1-yl)aniline” is a chemical compound with the molecular formula C11H15FN2 and a molecular weight of 194.25 . It is used for research and development .


Synthesis Analysis

Piperidine derivatives, such as “this compound”, are synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions. For instance, the method proposed by some authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .


Physical and Chemical Properties Analysis

“this compound” is a powder . It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Corrosion Inhibition

Piperidine derivatives, including those related to 3-Fluoro-2-(piperidin-1-yl)aniline, have been studied for their role in inhibiting corrosion of metals like iron. Quantum chemical calculations and molecular dynamics simulations have been used to investigate their adsorption behaviors and inhibition properties on metal surfaces (Kaya et al., 2016).

Synthesis of Fluorinated N-Heterocycles

Fluorinated piperidines, closely related to this compound, are important building blocks in discovery chemistry. Efficient methods have been developed for synthesizing such compounds, which can be chemoselectively derivatized with high diastereocontrol (García-Vázquez et al., 2021).

Kinase Inhibitor Studies

This compound derivatives have been docked with c-Met kinase to study their potential as inhibitors. The study involved analyzing the molecular features contributing to high inhibitory activity and used quantitative structure–activity relationship (QSAR) methods for predicting biological activities (Caballero et al., 2011).

Development of Pharmaceutical Compounds

Derivatives of this compound have been investigated for their pharmaceutical applications, particularly as selective human 5-HT1D receptor ligands. The modifications, including fluorination, have shown to impact their pharmacokinetic profiles, making them significant in drug development (van Niel et al., 1999).

Synthesis of Fluorinated Piperidines

Methods have been developed for the cis-selective hydrogenation of fluoropyridines to yield (multi)fluorinated piperidines. This process is crucial for creating fluorinated derivatives of significant drug compounds and for synthesizing enantioenriched fluorinated piperidines (Wagener et al., 2020).

Copper Corrosion Inhibition

Aniline derivatives, including those similar to this compound, have been assessed as potential copper corrosion inhibitors. The relationship between their structure and inhibition efficiencies has been explored, particularly in acidic environments (Khaled & Hackerman, 2004).

Antihypertensive Activity

Compounds structurally related to this compound have been synthesized and evaluated for their antihypertensive activity. The relationship between their structure and activity has been a focus of research, contributing to the development of antihypertensive medications (Clark et al., 1983).

Future Directions

Piperidine derivatives, such as “3-Fluoro-2-(piperidin-1-yl)aniline”, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to grow and evolve in the future .

Properties

IUPAC Name

3-fluoro-2-piperidin-1-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c12-9-5-4-6-10(13)11(9)14-7-2-1-3-8-14/h4-6H,1-3,7-8,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDAQBXZJUXHTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=C2F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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